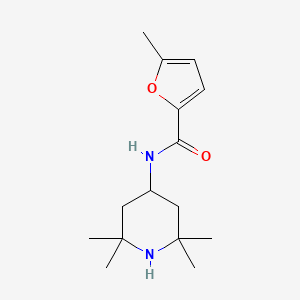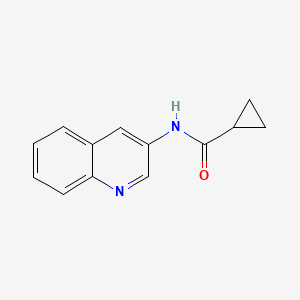
2,2-Dimethyl-1-(3-methylpiperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1-(3-methylpiperidin-1-yl)propan-1-one, commonly known as Dibutylone, is a synthetic chemical compound that belongs to the cathinone class of drugs. Dibutylone is a new psychoactive substance that has gained popularity in recent years due to its stimulating effects. Dibutylone is structurally similar to other cathinones such as methylone and ethylone. In
Wirkmechanismus
Dibutylone acts as a reuptake inhibitor of dopamine and serotonin, which leads to an increase in their levels in the brain. This increase in dopamine and serotonin levels is responsible for the stimulating effects of Dibutylone. Dibutylone also has an affinity for the norepinephrine transporter, which may contribute to its stimulating effects.
Biochemical and Physiological Effects
Dibutylone has been found to have stimulant effects similar to other cathinones such as methylone and ethylone. These effects include increased heart rate, blood pressure, and body temperature. Dibutylone has also been found to have euphoric effects, which may contribute to its abuse potential. Long-term use of Dibutylone may lead to addiction and other negative consequences.
Vorteile Und Einschränkungen Für Laborexperimente
Dibutylone has advantages and limitations for lab experiments. One advantage is that it is a new psychoactive substance that has not been extensively studied, which makes it a promising candidate for research. However, one limitation is that it is a controlled substance in many countries, which may limit its availability for research purposes.
Zukünftige Richtungen
There are many future directions for the study of Dibutylone. One direction is to investigate its potential as a treatment for depression and anxiety. Another direction is to study its effects on dopamine and serotonin transporters in more detail. Additionally, more research is needed to understand the long-term effects of Dibutylone use and its potential for addiction.
Synthesemethoden
The synthesis method of Dibutylone involves the reaction of 1-(3-methylphenyl)-2-nitropropene with dibutylamine in the presence of a reducing agent such as iron powder. The reaction is carried out in a solvent such as ethanol or isopropanol. The resulting product is then purified using chromatography techniques such as column chromatography or flash chromatography.
Wissenschaftliche Forschungsanwendungen
Dibutylone has been used in scientific research to study its effects on the central nervous system. It has been found to have stimulant properties similar to other cathinones such as methylone and ethylone. Dibutylone has been used in studies to investigate its effects on dopamine and serotonin transporters, which are involved in the regulation of mood and behavior. Dibutylone has also been used in studies to investigate its potential as a treatment for depression and anxiety.
Eigenschaften
IUPAC Name |
2,2-dimethyl-1-(3-methylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-9-6-5-7-12(8-9)10(13)11(2,3)4/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEROKBYBIJQBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-(3-methylpiperidin-1-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-2-[4-[[2-[2-(methylsulfonylmethyl)benzimidazol-1-yl]acetyl]amino]piperidin-1-yl]acetamide](/img/structure/B7539704.png)



![3'-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7539758.png)


![N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7539783.png)
![5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7539785.png)
![N-[(5-bromothiophen-2-yl)methyl]-2,5-difluorobenzamide](/img/structure/B7539792.png)

![N-[(5-bromothiophen-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B7539801.png)
![[1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl] 5-nitrothiophene-2-carboxylate](/img/structure/B7539806.png)